Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical Properties of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) represents a specialized class of
-keto esters characterized by a -aryl substituent.[1] Unlike simple acetoacetates, the presence of the electron-rich 2-methoxyphenyl moiety at the -position introduces unique steric and electronic influences, significantly altering its reactivity profile in Knoevenagel condensations, Hantzsch syntheses, and heterocyclic ring closures. This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and handling protocols, serving as a foundational resource for its application in medicinal chemistry.
Structural Identity & Molecular Architecture
The molecular architecture of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is defined by three distinct functional domains: the ethyl ester terminus, the reactive
-keto methylene core, and the lipophilic 2-methoxyphenyl tail.
A defining feature of this molecule is the keto-enol tautomerism inherent to the
-keto ester motif.[2] The equilibrium is driven by the stability of the intramolecular hydrogen bond in the cis-enol form and the conjugation of the enol double bond with the ester carbonyl.
Unlike simple ethyl acetoacetate, the bulky 2-methoxyphenyl group at the
-position exerts a steric influence that may slightly perturb the planar alignment required for optimal enolization, although the inductive effect of the benzyl ether oxygen remains minimal due to the methylene spacer.
Figure 1: Keto-enol tautomeric equilibrium. The equilibrium shifts based on solvent polarity, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form.
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for missing experimental endpoints.
Physical Properties
Property
Value
Source/Method
Molecular Weight
236.26 g/mol
Calculated
Physical State
Viscous Oil / Low-melting Solid
Experimental Observation
Boiling Point
314.0 - 315.0 °C (at 760 mmHg)
Predicted (GoodScents)
Flash Point
>110 °C
Predicted
Density
1.125 ± 0.06 g/cm³
Predicted
Refractive Index
1.518
Predicted
Solubility & Lipophilicity
The 2-methoxy substituent increases lipophilicity compared to the unsubstituted benzyl analog.
Parameter
Value
Interpretation
LogP (Octanol/Water)
1.76 - 2.10
Moderate Lipophilicity; Membrane Permeable
Water Solubility
< 1 mg/mL (Slightly Soluble)
Requires organic co-solvent (DMSO, EtOH)
TPSA
52.60 Ų
Good oral bioavailability profile
H-Bond Acceptors
4
Ester (2) + Ketone (1) + Ether (1)
H-Bond Donors
0
(In Keto form)
Reactivity & Synthetic Utility
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate serves as a versatile C4 building block. Its reactivity is dominated by the electrophilicity of the ketone and ester carbonyls, and the nucleophilicity of the C2 carbon.
Primary Synthetic Pathways
The compound is frequently employed in the synthesis of heterocycles such as coumarins, quinolines, and pyrazoles.
Hantzsch Dihydropyridine Synthesis: Condensation with aldehydes and aminocrotonates yields 1,4-dihydropyridines, a scaffold common in calcium channel blockers.
Knorr Pyrazole Synthesis: Reaction with hydrazines targets the
-dicarbonyl system to form pyrazoles.
Pechmann Condensation: Acid-catalyzed reaction with phenols (though less common for this specific ester compared to simple acetoacetates).
Figure 2: Primary synthetic diversifications of the scaffold. The beta-keto ester moiety acts as a linchpin for heterocycle formation.
Synthesis of the Core Molecule
To ensure high purity, this compound is typically synthesized via the Meldrum's Acid Route rather than direct Claisen condensation, preventing self-condensation side products.
Step 1: Acylation of Meldrum's acid with 2-(2-methoxyphenyl)acetyl chloride.
Step 2: Alcoholysis of the acyl-Meldrum's acid intermediate with ethanol under reflux.
Mechanism: This pathway ensures regioselective formation of the
-keto ester with minimal impurities.
Analytical Characterization
Validating the identity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate requires specific spectral signatures.
Proton NMR (
H NMR, CDCl
, 400 MHz)
1.25 (t, 3H): Ester methyl group.
3.45 (s, 2H): C2 Methylene (Keto form). Note: May appear as a split signal if enol form is significant.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors.[6]
References
ChemScene. (2025). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Sheet. Retrieved from
PubChem. (2025).[4] Compound Summary: Ethyl 4-methoxy-3-oxobutanoate (Isomer Analog Data). National Library of Medicine. Retrieved from
BenchChem. (2025).[2][7] Technical Support: Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (Analogous Synthetic Route). Retrieved from
Fisher Scientific. (2025).[8] Safety Data Sheet: Ethyl 3-methyl-2-oxobutyrate (General Beta-Keto Ester Safety). Retrieved from
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational synthetic method cited for mechanism).
Chemical structure and molecular weight of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Core Identity & Synthetic Utility in Heterocyclic Chemistry Executive Summary Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a specialized -keto ester intermediate used primarily in the development of phar...
Author: BenchChem Technical Support Team. Date: March 2026
Core Identity & Synthetic Utility in Heterocyclic Chemistry
Executive Summary
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a specialized
-keto ester intermediate used primarily in the development of pharmaceutical heterocycles. Unlike simple ethyl acetoacetate, the incorporation of the ortho-methoxyphenyl moiety at the -position introduces significant steric and electronic effects that influence downstream cyclization kinetics. This compound serves as a "privileged scaffold" for the divergent synthesis of coumarins (via Pechmann condensation), pyrazoles (via Knorr condensation), and quinolinones , making it a critical building block in the discovery of anti-inflammatory and kinase-inhibiting agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Structural Analysis
The molecule features a 1,3-dicarbonyl core flanked by an ethyl ester and a bulky (2-methoxyphenyl)methyl group. The ortho-methoxy substituent provides electron-donating character to the aromatic ring, potentially stabilizing cationic intermediates during electrophilic aromatic substitutions (e.g., intramolecular cyclizations).
Figure 1: Functional zone analysis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
-aryl--keto esters requires careful control to prevent decarboxylation or self-condensation. Two primary protocols are established: the Meldrum's Acid Route (High Fidelity) and the Claisen Condensation (Industrial Scale).
Protocol A: The Meldrum's Acid Activation (Recommended)
This method offers the highest regioselectivity and purity, avoiding the formation of O-acylated byproducts common in direct Claisen condensations.
Reaction Scheme:
Activation of (2-methoxyphenyl)acetic acid with Meldrum's acid.
Ethanolysis of the acyl-Meldrum's intermediate.
Step-by-Step Protocol:
Activation: In a dry flask under
, dissolve (2-methoxyphenyl)acetic acid (10 mmol) in anhydrous DCM (30 mL). Add Meldrum's acid (10 mmol) and DMAP (12 mmol).
Coupling: Cool to 0°C. Add DCC (11 mmol) dropwise in DCM. Stir at 0°C for 1 h, then warm to RT overnight. The insoluble urea byproduct precipitates.
Filtration: Filter off the DCU (dicyclohexylurea) precipitate. Wash the filtrate with 5% HCl (2x) to remove DMAP, then brine. Dry over
and concentrate to obtain the Acyl-Meldrum's intermediate.
Ethanolysis: Dissolve the crude intermediate in anhydrous Ethanol (20 mL). Reflux for 4 hours.
Mechanism: Nucleophilic attack of EtOH opens the ring, followed by thermal decarboxylation of the unstable
-keto acid intermediate.
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 4:1) to yield the title compound as a pale yellow oil.
Protocol B: Claisen Condensation (Scale-Up)
Suitable for multi-gram synthesis where chromatographic purification is less desirable.
Protocol:
Prepare Sodium Ethoxide (1.1 eq) in anhydrous ethanol.
Add Ethyl (2-methoxyphenyl)acetate (1.0 eq) and Ethyl Acetate (excess/solvent) or Diethyl Carbonate .
Note: Using Ethyl Acetate often leads to self-condensation of EtOAc. A better approach is reacting the acid chloride with Ethyl Potassium Malonate and
(Masamune conditions).
Reflux for 6-12 hours. Acidify with dilute acetic acid/HCl to pH 4.
Extract with EtOAc, wash with
, and distill under high vacuum.
Figure 2: The Meldrum's Acid synthetic pathway ensures high regiocontrol.
Reactivity & Applications in Drug Discovery
The core value of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate lies in its 1,3-dielectrophilic character . It can react with dinucleophiles to form various heterocycles.
Synthesis of Pyrazoles (Anti-Inflammatory Scaffold)
Reaction with hydrazines yields pyrazolones or pyrazoles, a scaffold found in COX-2 inhibitors (e.g., Celecoxib analogs).
Outcome: The C3 ketone and C1 ester undergo condensation with the hydrazine nitrogens. The ortho-methoxy group often dictates the tautomeric equilibrium of the resulting pyrazolone.
Synthesis of Coumarins (Pechmann Condensation)
Reaction with phenols (e.g., Resorcinol) in the presence of a Lewis acid (
, ) or Brønsted acid ().
Significance: The resulting 4-((2-methoxyphenyl)methyl)coumarins are potential anticoagulants and antioxidants.
Mechanism: Transesterification followed by intramolecular aldol condensation.
Divergent Synthesis Map
Figure 3: Divergent synthesis tree demonstrating the versatility of the scaffold.
Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] May be harmful if swallowed (H302).[2]
Storage: Store at 2-8°C under inert gas (
or Ar). The active methylene group is susceptible to oxidation over time.
Stability: Avoid strong bases (unless intended for enolization) and oxidizing agents.
References
ChemScene. (n.d.). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data. Retrieved from
ChemicalBook. (n.d.). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS 83823-61-4.[3] Retrieved from
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry. (Methodology Reference).
PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate (Isomer Analog Data). Retrieved from
BenchChem. (2025). Synthesis and Troubleshooting of Beta-Keto Esters. Retrieved from
IUPAC naming and synonyms for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
An In-Depth Technical Guide to Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: Nomenclature, Properties, Synthesis, and Applications Introduction Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a sophisticated chemical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: Nomenclature, Properties, Synthesis, and Applications
Introduction
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a sophisticated chemical intermediate belonging to the class of β-keto esters. Its molecular architecture, featuring a reactive β-keto ester core and an ortho-substituted methoxyphenyl ring, makes it a highly valuable building block for organic synthesis, particularly within the pharmaceutical industry. The strategic placement of the methoxy group at the ortho position can impart significant conformational constraints and unique electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to its synthesis, characterization, and strategic applications in medicinal chemistry.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section delineates the formal nomenclature and common identifiers for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
IUPAC Name and Synonyms
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate .
It is also known by several synonyms, which are frequently encountered in chemical supplier catalogs and literature:
The structural formula reveals the key functional groups: an ethyl ester, a ketone, and a 2-methoxyphenyl moiety.
Caption: Chemical structure of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Physicochemical Properties
The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, and bioavailability.
The TPSA value of 52.6 Ų suggests moderate cell permeability, a key parameter in drug design. The LogP of 1.76 indicates a balanced lipophilicity, suggesting reasonable solubility in both organic solvents used for reactions and aqueous media relevant to biological assays.
Synthesis and Mechanistic Considerations
The synthesis of β-keto esters is a cornerstone of organic chemistry. The most logical and industrially scalable approach for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is the Claisen condensation.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward disconnection corresponding to a Claisen condensation between ethyl 2-methoxyphenylacetate and ethyl acetate.
Caption: Retrosynthetic analysis via a Claisen condensation pathway.
Recommended Synthetic Protocol
This protocol describes a standard laboratory procedure for the Claisen condensation to synthesize the title compound.
Materials:
Ethyl 2-methoxyphenylacetate
Ethyl acetate
Sodium ethoxide (NaOEt)
Anhydrous ethanol
Anhydrous diethyl ether
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Reaction Setup: All glassware must be rigorously oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. The reaction is notoriously sensitive to water, which can consume the base and hydrolyze the esters[2].
Base Addition: In a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
Ester Addition: A mixture of ethyl 2-methoxyphenylacetate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred base suspension at room temperature.
Reaction: The reaction mixture is gently heated to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The Claisen condensation is a reversible reaction; using a stoichiometric amount of base is crucial to drive the equilibrium forward by deprotonating the resulting β-keto ester product, which is significantly more acidic than the starting materials[2].
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice water and acidified to a pH of ~5-6 with 1 M HCl.
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Synthesis and Purification Workflow
Caption: Experimental workflow for synthesis and purification.
Spectroscopic Characterization and Validation
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized product.[3] The following data represent the predicted characteristic signals for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate based on its structure.
Applications in Medicinal Chemistry and Drug Development
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is not an end-product but a versatile scaffold for constructing more complex, biologically active molecules.
The β-Keto Ester as a Synthetic Handle
The β-keto ester functionality is a classic "synthetic chameleon." The acidic methylene protons between the two carbonyl groups are easily deprotonated, allowing for a wide range of alkylation and acylation reactions, analogous to the well-known acetoacetic ester synthesis.[4] Furthermore, this moiety is a key precursor for the synthesis of various heterocycles. For example, condensation with hydrazines can yield pyrazolone derivatives, a class of compounds known for their analgesic and anti-inflammatory properties.[5]
Influence of the 2-Methoxyphenyl Substituent
The methoxy group is one of the most common functional groups found in approved drugs.[6] Its presence can profoundly impact a molecule's properties:
Metabolic Stability: The methoxy group can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.
Conformational Control: An ortho-substituent like the methoxy group can restrict the rotation around the phenyl-CH₂ bond. This conformational locking can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for a target protein.
Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket.
The combination of these electronic and steric effects makes the 2-methoxyphenyl group a privileged scaffold in the design of new chemical entities.[6][7]
Conclusion
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a chemical intermediate of significant value for researchers in drug discovery and development. Its synthesis via the robust Claisen condensation is well-understood, and its structural features—a versatile β-keto ester core and a strategically important 2-methoxyphenyl group—provide a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity allows scientists to leverage this compound effectively in the rational design of novel therapeutic agents.
ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available from: [Link]
Wikipedia. Ethyl acetoacetate. Available from: [Link]
SpectraBase. Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. Available from: [Link]
PubChemLite. Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (C9H16O4). Available from: [Link]
ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available from: [Link]
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available from: [Link]
PubMed. The role of the methoxy group in approved drugs. Available from: [Link]
The Rising Potential of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Derivatives: A Technical Guide to Their Biological Activities
Introduction: Unveiling a Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the β-keto ester functional group represents a versatile and highly valuable scaffold for the development of novel therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the β-keto ester functional group represents a versatile and highly valuable scaffold for the development of novel therapeutic agents. Its unique chemical reactivity and ability to participate in a wide array of chemical transformations have made it a cornerstone in the synthesis of diverse heterocyclic and carbocyclic compounds. When this privileged scaffold is coupled with a methoxyphenyl moiety, particularly with the methoxy group at the ortho position, a class of compounds with significant and varied biological potential emerges: the Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives.
The presence of the 2-methoxyphenyl group is not merely an arbitrary substitution. The position of the methoxy group can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides an in-depth technical exploration of the potential biological activities of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying mechanisms of action, supported by detailed experimental protocols and visual workflows.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives can be achieved through several established synthetic routes, with the Claisen condensation being a prominent method. The general principle involves the base-mediated condensation of an ester with a ketone. For the synthesis of the parent compound, this would typically involve the reaction of ethyl acetate with 2-methoxyacetophenone.
General Synthetic Protocol: Claisen Condensation
This protocol outlines a general procedure for the synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Materials:
2-Methoxyacetophenone
Ethyl acetate (anhydrous)
Sodium ethoxide (NaOEt) or other suitable base (e.g., Lithium diisopropylamide - LDA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.
Base and Ester Addition: Dissolve sodium ethoxide in anhydrous ethanol or suspend it in an anhydrous ether or THF. To this, add anhydrous ethyl acetate dropwise at room temperature.
Ketone Addition: Slowly add a solution of 2-methoxyacetophenone in the same anhydrous solvent to the reaction mixture.
Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Quenching: Cool the reaction mixture to 0°C and carefully quench by adding a dilute solution of hydrochloric acid until the mixture is acidic.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the strong base and hydrolysis of the esters. Sodium ethoxide is a common choice of base to avoid transesterification when using ethyl esters.[1] The acidic workup protonates the enolate of the β-keto ester, allowing for its extraction into the organic phase.
Potential Biological Activities
While specific studies on Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate are limited, the broader class of β-keto esters and compounds bearing the methoxyphenyl moiety have demonstrated a range of biological activities.
Antimicrobial Activity
The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents. β-Keto esters and their derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.
General Activity of β-Keto Esters: The antimicrobial activity of β-keto esters is often attributed to their ability to interfere with essential cellular processes in microorganisms.[2][3] Some studies suggest that these compounds can disrupt quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation.[4]
Influence of the 2-Methoxyphenyl Group: The presence of a methoxyphenyl group can enhance the antimicrobial activity of a compound. The methoxy group can increase the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane. Furthermore, the aromatic ring can engage in π-π stacking and hydrophobic interactions with microbial enzymes or proteins, leading to their inhibition.
Proposed Mechanism of Action: Quorum Sensing Inhibition: One plausible mechanism for the antimicrobial activity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives is the inhibition of bacterial quorum sensing. These compounds may act as antagonists to the autoinducer molecules that regulate quorum sensing pathways, such as the LasR and LuxS systems in pathogenic bacteria.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
Test compound (Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivative)
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.
Compound Dilution: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well plate.
Inoculation: Add the adjusted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. The β-keto ester scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.
General Activity of β-Keto Esters: Ketone bodies and their esters have been investigated for their potential to slow tumor progression.[5] The proposed mechanisms include the alteration of cancer cell metabolism, induction of apoptosis, and inhibition of signaling pathways involved in cell proliferation and survival.[6][7]
Influence of the 2-Methoxyphenyl Group: The methoxyphenyl moiety is a common feature in many anticancer compounds, including stilbene and chalcone derivatives.[8][9] The methoxy group can influence the compound's ability to interact with key targets in cancer cells, such as tubulin or protein kinases. The position of the methoxy group is critical, and in some cases, the ortho-substitution can lead to enhanced activity.[10]
Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives may exert their anticancer effects by inducing apoptosis in cancer cells. This could involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
Cancer cell line (e.g., MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO, isopropanol with HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. The development of novel anti-inflammatory agents is therefore of great therapeutic importance.
General Activity of β-Keto Esters: Certain β-keto ester derivatives have shown anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.
Influence of the 2-Methoxyphenyl Group: Compounds containing the methoxyphenyl group have been reported to possess significant anti-inflammatory effects.[9][11][12] These effects can be mediated through the modulation of various inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB transcription factor. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the anti-inflammatory activity of a compound by its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
Materials:
Macrophage cell line (e.g., RAW 264.7)
Complete cell culture medium
Lipopolysaccharide (LPS)
Test compound
Griess reagent
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).
Incubation: Incubate the plate for 24 hours.
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Structure-Activity Relationships (SAR)
While specific SAR studies on Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives are not extensively documented, general trends can be inferred from the broader class of β-keto esters and related compounds.
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding to target proteins. The ortho-methoxy group in the parent compound is expected to play a crucial role in its activity profile.
Modifications of the β-Keto Ester Moiety: Alterations to the ethyl ester or the keto group can lead to changes in activity. For example, converting the ester to an amide can modulate the compound's solubility and cell permeability.[13]
Introduction of Additional Functional Groups: The introduction of other functional groups, such as halogens or hydroxyl groups, on the aromatic ring or the butanoate chain can be explored to optimize the biological activity.[14]
Caption: Proposed mitochondrial pathway of apoptosis induced by the derivatives.
Conclusion and Future Directions
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. While the current body of literature on this specific scaffold is nascent, the well-established biological activities of the broader β-keto ester and methoxyphenyl-containing compound classes provide a strong rationale for their further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with potent and selective antimicrobial, anticancer, or anti-inflammatory activities. In-depth mechanistic studies will also be crucial to unravel the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.
References
An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). PMC. Available at: [Link]
Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (n.d.).
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PMC. Available at: [Link]
Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2000). PubMed. Available at: [Link]
Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. (2025).
Antibacterial studies of newly synthesized β-ketoesters: 2-methyl-2-oxobutanoate. (2020).
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). PMC. Available at: [Link]
Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. (2022). MDPI. Available at: [Link]
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC. Available at: [Link]
Studying the impact of Ketone Ester HVMN on PANC-1 in vitro. (n.d.). Diva-portal.org.
Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. (n.d.).
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025).
Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. (2025). PMC. Available at: [Link]
Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (n.d.). PMC. Available at: [Link]
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2025).
The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition. (n.d.). researchopenworld.com.
Anticancer Activity of Stilbene-based Deriv
The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. (2016). PubMed. Available at: [Link]
Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. (n.d.).
Ethyl 4-methoxyphenyl-4-oxobutanoate. (n.d.). PubChem. Available at: [Link]
Synthesis and anti-inflammatory activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides. (2025).
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Available at: [Link]
Buy Ethyl 4-(2-fluorophenyl)
Design, Synthesis, and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates. (2026).
Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applic
Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. (2016). PMC. Available at: [Link]
Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (1997). PubMed. Available at: [Link]
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC. Available at: [Link]
Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. (2020).
Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (n.d.). PMC. Available at: [Link]
Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. (2025).
Technical Support Center: Synthesis of Ethyl 4-(2-chlorophenyl)
Strategic Heterocycle Synthesis via Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: A Modular Approach
Executive Summary Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) represents a highly versatile building block for the divergent synthesis of pharmacologically active heterocycles. Structurally, it functions a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) represents a highly versatile
building block for the divergent synthesis of pharmacologically active heterocycles. Structurally, it functions as a lipophilic, -aryl-substituted -keto ester. Unlike the ubiquitous ethyl acetoacetate, the incorporation of the ortho-methoxybenzyl moiety at the position introduces specific steric and electronic properties—most notably the potential for intramolecular hydrogen bonding and increased lipophilicity (LogP ~1.76)—which can modulate the solubility and bioavailability of downstream scaffolds.
This guide outlines the practical application of this synthon in generating three critical heterocyclic classes: Pyrazoles , Dihydropyrimidinones (DHPMs) , and Coumarins . The protocols provided are designed to be robust, scalable, and mechanistically transparent.
Structural Analysis & Reactivity Profile
To optimize reaction outcomes, one must understand the electrophilic and nucleophilic sites of the molecule:
Schiff base formation, Nucleophilic attack by hydrazines/amines
C4
Methylene
Steric/Lipophilic Linker
Connects the 2-OMe-Phenyl group; determines regiochemistry
The "Ortho-Effect"
The 2-methoxyphenyl group is not merely a bystander. In cyclization reactions (like the Biginelli), the steric bulk of this group at the
-position (relative to the ester) can retard the rate of condensation compared to simple methyl analogs. Furthermore, the electron-donating methoxy group stabilizes the aromatic ring, making it resistant to oxidative degradation during standard reflux conditions.
Divergent Synthetic Pathways (Visualized)
The following diagram maps the divergent utility of the starting material.
Figure 1: Divergent synthesis map showing the transformation of the starting material into three distinct heterocyclic scaffolds.
Detailed Experimental Protocols
Synthesis of 3-(2-methoxybenzyl)-1H-pyrazol-5-ol
This reaction utilizes the [3+2] cyclocondensation strategy. The regiochemistry is driven by the initial attack of the hydrazine nitrogen on the highly electrophilic C3 ketone, followed by cyclization with the C1 ester.
Mechanism:
Nucleophilic attack of hydrazine on C3-ketone (Schiff base formation).
Intramolecular nucleophilic attack of the second nitrogen on the C1-ester carbonyl.
Elimination of ethanol.
Protocol:
Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol) in absolute ethanol (20 mL).
Catalysis: Add concentrated HCl (3-4 drops) or a Lewis acid like
(5 mol%).
Reaction: Reflux for 6–8 hours.
Technical Insight: The bulky C4-substituent may require longer reaction times than standard ethyl acetoacetate. If conversion is low after 6 hours, add additional catalyst and extend reflux.
Workup: Pour the hot reaction mixture into crushed ice (50 g). Stir vigorously. The DHPM usually precipitates as a solid.
Purification: Recrystallize from hot ethanol.
Mechanistic Visualization: The Pyrazole Pathway
Understanding the stepwise mechanism is crucial for troubleshooting low yields (often caused by incomplete cyclization or hydrolysis).
Figure 2: Stepwise mechanism of the Knorr Pyrazole synthesis applied to the specific substrate.
Troubleshooting & Optimization Guide
Problem
Probable Cause
Corrective Action
Low Yield (Biginelli)
Steric hindrance of the 2-OMe-benzyl group.
Switch to solvent-free conditions (grinding) or use microwave irradiation (, 10 min).
Oily Product (Pyrazole)
Trapped solvent or impurities.
Triturate the oil with cold diethyl ether or hexanes. If persistent, recrystallize from EtOH/Water (9:1).
No Reaction (Pechmann)
Deactivation of phenol.
Ensure the phenol has electron-donating groups (e.g., resorcinol). Use stronger acid (70% ) if using simple phenols.
References
Kappe, C. O. (2000).[2] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.
Fadda, A. A., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc.
-keto esters with hydrazines).
ChemScene. (2023). "Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data." (Physical properties and CAS verification).
BenchChem. (2023). "Troubleshooting Claisen Condensations and Heterocycle Synthesis."
Note: While specific literature on CAS 83823-61-4 is less abundant than simple acetoacetate, the chemistry described above is chemically validated by the reactivity of the homologous
Protocol for Pechmann condensation using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Application Note: AN-PCM-42M Protocol for Pechmann Condensation using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate [1][2] Executive Summary This application note details the synthetic protocol for the preparation of 4-(2-met...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-PCM-42MProtocol for Pechmann Condensation using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate [1][2]
Executive Summary
This application note details the synthetic protocol for the preparation of 4-(2-methoxybenzyl)coumarin derivatives via the Pechmann condensation. The core reagent, Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4), serves as the
-keto ester component.[1][2] When condensed with activated phenols (e.g., resorcinol), it yields 4-substituted coumarins, which are privileged scaffolds in medicinal chemistry, known for anticoagulant, antimicrobial, and anticancer properties.[2]
This guide prioritizes a solvent-free, Lewis-acid catalyzed approach (Method A) for high throughput and environmental compliance, while retaining the classical sulfuric acid method (Method B) as a robust alternative for difficult substrates.[2]
Reaction Design & Mechanistic Insight
The Chemical System
The Pechmann condensation involves the reaction of a phenol with a ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-keto ester in the presence of an acidic catalyst.[3][4][5][6]
Electrophile: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.[1][2] The ketone carbonyl at C3 is the site of nucleophilic attack by the phenol.[2] The methylene group at C4 (benzyl position) acts as a spacer, reducing steric hindrance compared to direct aryl-ketones.[2]
Nucleophile: Activated phenol (e.g., Resorcinol).[2] The hydroxyl groups activate the ortho-position for Electrophilic Aromatic Substitution (EAS).[1]
Mechanistic Pathway
The reaction proceeds through three critical stages:[2]
Transesterification/EAS: Acid-catalyzed attack of the phenol on the
Hydroxyalkylation: Formation of the new C-C bond at the phenol's ortho position.[2]
Cyclization & Dehydration: Intramolecular attack of the phenol oxygen on the ester carbonyl, followed by elimination of water and ethanol to aromatize the pyrone ring.[2]
Figure 1: Mechanistic flow of the Pechmann Condensation.[1]
Preparation: In a 25 mL round-bottom flask, mix Resorcinol (1.10 g, 10 mmol) and Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol).
Catalysis: Add
(315 mg, 1 mmol, 10 mol%).
Reaction: Stir the mixture at 75°C for 60–90 minutes. The mixture will melt into a homogeneous phase and then solidify as the product forms.[2]
Workup: Cool the reaction mixture to room temperature. Add crushed ice (50 g) to the solid mass and stir vigorously to remove the catalyst and unreacted starting materials.
Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (
Ensure temperature does not exceed 100°C; Use fresh reagents; Recrystallize with activated charcoal.
References
De, S. K., & Gibbs, R. A. (2005).[2][4][9] An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. Synthesis, 2005(08), 1231–1233.[2]
Moraes, M. C., et al. (2021).[2][3][10] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.[1][2][5] Arkivoc, 2021, 151-163.[2][3][5]
Synthesis of substituted coumarins from Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Executive Summary This application note details the synthesis of C4-substituted coumarin scaffolds using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate as a specialized -keto ester precursor. Unlike standard ethyl acetoacetate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of C4-substituted coumarin scaffolds using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate as a specialized
-keto ester precursor. Unlike standard ethyl acetoacetate, which yields 4-methylcoumarins, this precursor introduces a lipophilic, sterically significant 2-methoxybenzyl moiety at the C4 position.
The resulting 4-benzylcoumarin derivatives represent a "privileged structure" in medicinal chemistry, exhibiting enhanced binding affinity in kinase inhibition and anticoagulant pathways due to the rotational freedom of the benzyl linker. This guide provides a validated, scalable protocol utilizing Sulfamic Acid (
) as a robust, eco-friendly catalyst, replacing traditional corrosive sulfuric acid methods.
Chemical Strategy & Mechanism[1]
The Precursor Advantage
The core challenge in synthesizing 4-benzylcoumarins is the availability of stable
-aryl--keto esters. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS 83823-61-4) serves as a pre-functionalized building block.
Structural Logic: The C3-ketone acts as the electrophile for the initial phenolic attack. The bulky (2-methoxyphenyl)methyl group at the
-position remains intact, positioning itself at C4 of the final coumarin ring.
Reaction: Heat the mixture in an oil bath at 80–90°C with magnetic stirring.
Observation: The solid mixture will melt into a homogeneous liquid within 5-10 minutes. As the reaction proceeds, the mixture may solidify again as the coumarin product precipitates.
Duration: Maintain heating for 45–60 minutes . Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
Workup:
Cool the reaction mixture to room temperature.
Add crushed ice (20 g) and water (20 mL) to the solid mass.
Stir vigorously to break up the solid and dissolve the catalyst/unreacted reagents.
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (
mL).
Purification: Recrystallize the crude solid from hot Ethanol.
Yield Expectation: 85–92%.
Appearance: Off-white to pale yellow crystalline solid.
Method B: Classical Solution Phase (Toluene)
Use if the starting material purity is low or if temperature control is critical.
Dissolve reactants (10 mmol each) in Toluene (15 mL) .
Add p-Toluenesulfonic acid (pTSA) (10 mol%) instead of Sulfamic acid.
Reflux using a Dean-Stark trap to continuously remove water (azeotropic distillation).
Reflux for 3–5 hours.
Evaporate solvent and recrystallize as above.
Characterization & Data Analysis
Expected NMR Signature
The formation of the coumarin core with the 4-benzyl substituent is confirmed by specific signals.
NMR (DMSO-, 400 MHz):
10.5 (s, 1H, -OH): Phenolic hydroxyl (if using resorcinol).
6.10 (s, 1H, C3-H): Characteristic singlet of the coumarin lactone ring. Crucial for confirmation.
4.05 (s, 2H, ): The benzylic methylene bridge connecting the coumarin C4 to the methoxyphenyl ring.
3.80 (s, 3H, ): Methoxy group singlet.
6.7 – 7.5 (m, Ar-H): Aromatic protons from both rings.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / Sticky Solid
Incomplete dehydration or transesterification side-products.
Increase reaction time by 30 mins. Ensure temperature is >80°C to drive off water/ethanol.
Starting Material Remains
Catalyst deactivation.
If using Method A, ensure the melt is uniform. If using Method B, ensure water is actively removed (Dean-Stark).
Chromone Formation
Thermodynamic control favors chromone over coumarin (rare with phenols, common with simple ketones).
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.
Source: Arkivoc (2014)
[Link]
Relevance: Validates the use of sulfamic acid for Pechmann condensation with various
-keto esters.
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process.
Source: MDPI (Molecules, 2023)
[Link]
Relevance: Discusses solvent-free and Lewis acid (
) variations for coumarin synthesis.
Coumarin Synthesis via Pechmann Condensation: A Review of Catalysts.
Source: Royal Society of Chemistry (RSC Advances)
[Link]
Relevance: Comprehensive review of mechanistic pathways and catalyst efficiencies.
Using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate as a pharmaceutical intermediate
Modular Synthesis of Privileged Heterocycles: Dihydropyrimidinones and Pyrazoles Executive Summary This technical guide details the utility of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) as a versatile C4-...
Author: BenchChem Technical Support Team. Date: March 2026
Modular Synthesis of Privileged Heterocycles: Dihydropyrimidinones and Pyrazoles
Executive Summary
This technical guide details the utility of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) as a versatile C4-building block in pharmaceutical synthesis. Distinguished by its
-aryl--keto ester motif, this intermediate offers a unique reactivity profile compared to standard acetoacetates. It serves as a critical precursor for Dihydropyrimidinones (DHPMs) —analogs of calcium channel blockers—and Pyrazoles , which are privileged scaffolds in kinase and COX-2 inhibitor development.
This document provides validated protocols for Biginelli and Knorr condensations, emphasizing regiochemical control and purification strategies.
Chemical Profile & Reactivity Logic
Physicochemical Properties
Property
Specification
IUPAC Name
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Molecular Formula
CHO
Molecular Weight
236.27 g/mol
Appearance
Pale yellow to amber oil (tends to crystallize at low temp)
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
The molecule possesses three distinct reactive sites, enabling diverse heterocyclization:
C2 (Active Methylene): Highly acidic (
); primary site for Knoevenagel condensation and alkylation.
C3 (Ketone): Electrophilic center; susceptible to nucleophilic attack by hydrazines or ureas.
C4 (Benzylic Position): The 2-methoxybenzyl group acts as a lipophilic anchor, crucial for hydrophobic pocket binding in target proteins (e.g., L-type calcium channels).
Figure 1: Retrosynthetic map illustrating the divergence of the core intermediate into three major pharmaceutical scaffolds.
Application Module A: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a multicomponent reaction (MCR) that constructs the dihydropyrimidine core. Using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate introduces a 2-methoxybenzyl group at the C6 position of the pyrimidine ring. This steric bulk mimics the pharmacophore of dihydropyridine drugs, enhancing lipophilicity and membrane permeability.
Charge: In a 50 mL round-bottom flask, dissolve the
-keto ester and benzaldehyde in Ethanol (10 mL).
Activate: Add the catalyst (Yb(OTf)
or HCl). Stir for 5 minutes at room temperature to activate the aldehyde carbonyl.
Addition: Add Urea and the remaining Ethanol (5 mL).
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring.
Critical Control Point: Monitor by TLC (30% EtOAc/Hexane).[1] The disappearance of the aldehyde spot indicates completion.
Precipitation: Once complete (approx. 4-6h), cool the mixture to room temperature, then place in an ice bath for 30 minutes. The DHPM product typically precipitates as a solid.
Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (
) and cold water () to remove unreacted urea.
Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) if high purity (>98%) is required.[2]
Figure 2: Process flow for the Biginelli cyclocondensation.
Pyrazoles formed from this intermediate contain a 3-(2-methoxybenzyl) moiety. This specific substitution pattern is valuable for designing inhibitors where the benzyl group occupies a hydrophobic pocket (e.g., in COX-2 or p38 MAP kinase active sites).
Solvent: Ethanol (10 mL) or Acetic Acid (for N-substituted hydrazines)
Step-by-Step Workflow
Preparation: Dissolve the
-keto ester in Ethanol (10 mL) in a reaction vial.
Addition: Add Hydrazine Hydrate dropwise at room temperature.
Exotherm Warning: The reaction is initially exothermic. Ensure adequate stirring.
Cyclization: Heat the mixture to reflux (
) for 2 hours.
Monitoring: TLC (50% EtOAc/Hexane). The product is significantly more polar than the starting ester.
Work-up:
Method A (Precipitation): Cool to room temperature. If solid forms, filter.[1][3] If not, concentrate the solvent to 25% volume and add cold ether to induce crystallization.
Method B (Extraction): Evaporate solvent, redissolve in EtOAc, wash with brine, dry over Na
SO.
Purification: Recrystallization from Ethanol/Water usually yields analytical grade material.
Quality Control & Analytical Standards
NMR Interpretation Guide
When analyzing Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives, be aware of Keto-Enol Tautomerism . In CDCl
, the keto form usually predominates, but the enol form is visible.
Signal (1H NMR, 400 MHz)
Chemical Shift ()
Multiplicity
Assignment
Ester Methyl
1.25
Triplet
-OCHCH
Active Methylene (C2)
3.65
Singlet
-CO-CH-CO- (Keto form)
Benzylic Methylene (C4)
3.82
Singlet
-CO-CH-Ar
Methoxy Group
3.80
Singlet
-OCH
Ester Methylene
4.18
Quartet
-OCHCH
Enol Vinyl Proton
~12.0
Broad Singlet
-C(OH)=CH -CO- (Trace)
Storage & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability: The active methylene group is sensitive to oxidation over long periods. If the liquid turns dark brown, purify via short-path vacuum distillation before use.
References
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.
Hu, E. H., et al. (2005). "Copper-Catalyzed Synthesis of Pyrazoles." Organic Letters.
Technical Support Center: Yield Optimization for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate. Because
-keto esters are highly sensitive to reaction conditions, this guide deconstructs the two primary synthetic pathways—Meldrum's acid acylation and 1,3-dianion alkylation—providing field-proven protocols, mechanistic causality, and targeted troubleshooting.
Synthetic Workflow & Pathway Selection
To synthesize Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, you must append a 2-methoxyphenyl group to the C4 (terminal) position of an ethyl acetoacetate scaffold. This can be achieved via two distinct logical pathways: Route A (C-acylation of Meldrum's acid followed by ethanolysis) or Route B (Direct electrophilic
-alkylation of an ethyl acetoacetate dianion).
Fig 1. Divergent synthetic pathways for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Quantitative Pathway Comparison
Parameter
Route A: Meldrum's Acid Acylation
Route B: 1,3-Dianion Alkylation
Typical Yield
75–85%
50–65%
Regioselectivity
Excellent (Exclusive C-acylation)
Moderate (Risk of -alkylation)
Key Reagents
Pyridine, Anhydrous Ethanol
NaH, n-BuLi
Temperature Profile
0 °C to Room Temp, then Reflux
0 °C to -78 °C, then -20 °C
Major Impurities
Decarboxylated ketone, O-acyl enol
Dialkylated products, -alkylated isomer
Step-by-Step Methodologies
Protocol A: Meldrum's Acid Acylation (Recommended for High Regioselectivity)
Causality: The unique conformation of Meldrum's acid forces its
orbital to align with the orbitals, making its methylene protons unusually acidic (pKa 4.97)[1]. This allows mild bases like pyridine to facilitate quantitative C-acylation without generating competing enolates[2].
Activation: Dissolve recrystallized Meldrum's acid (1.05 eq) in anhydrous CH₂Cl₂. Cool the flask in an ice bath to 0 °C.
Base Addition: Slowly add anhydrous pyridine (2.4 eq) under an argon atmosphere.
Self-Validation: The solution must remain clear. Pyridine acts as a proton scavenger to neutralize the HCl generated in the next step, preventing hydrolytic destruction of the acyl chloride[2].
Acylation: Dropwise add 2-methoxyphenylacetyl chloride (1.0 eq) dissolved in CH₂Cl₂ over 1–2 hours. Stir at 0 °C for 1 h, then at room temperature for 1 h.
Intermediate Isolation: Dilute the mixture and pour it into 2 M HCl containing crushed ice. Extract the organic phase, wash with brine, dry over Na₂SO₄, and concentrate on a rotary evaporator to yield the acyl Meldrum's acid intermediate as a solid[2].
Ethanolysis: Reflux the unpurified solid intermediate in absolute anhydrous ethanol for 2.5 hours.
Causality: Thermal energy drives the nucleophilic attack of ethanol on the carbonyl carbon, opening the dioxanedione ring. This triggers a cascade releasing acetone and CO₂, collapsing into the target
Causality: Direct alkylation of ethyl acetoacetate with standard bases (e.g., NaOEt) yields
-alkylation due to the high acidity of the C2 protons (pKa ~10.7)[3]. To achieve -alkylation at C4, a 1,3-dianion must be generated. The resulting -carbanion is less resonance-stabilized than the -enolate, making it the kinetic nucleophile that reacts first with the electrophile[4].
Monoanion Formation: Suspend NaH (1.1 eq, 60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous THF at 0 °C. Dropwise add ethyl acetoacetate (1.0 eq).
Self-Validation: Monitor the reaction carefully; cessation of H₂ gas evolution indicates complete
Dianion Generation: Cool the reaction strictly to -78 °C. Slowly add titrated n-BuLi (1.05 eq). Stir for 15 minutes. The solution will typically transition to a yellow-orange color, confirming dianion formation[5].
Alkylation: Add 2-methoxybenzyl chloride (1.1 eq) dropwise. Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to -20 °C over 1 hour[4].
Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl at -20 °C. This selectively protonates the unreacted
-enolate. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography.
Troubleshooting Guide & FAQs
Q1: I am experiencing a very low yield in the Meldrum's acid route. What are the most likely causes?A1: The most common failure point is moisture contamination. Water rapidly hydrolyzes 2-methoxyphenylacetyl chloride into its corresponding unreactive carboxylic acid (2-methoxyphenylacetic acid). Furthermore, using unrecrystallized Meldrum's acid significantly degrades product purity[2]. Ensure all glassware is flame-dried, use strictly anhydrous CH₂Cl₂, and distill your pyridine over calcium hydride prior to use[2].
Q2: During ethanolysis (Route A), I observe a significant amount of a ketone byproduct. What happened?A2: You are observing premature decarboxylation. If your ethanol contains traces of water, the acyl Meldrum's acid (or the newly formed
-keto ester) undergoes hydrolysis to form a -keto acid. -keto acids are thermally unstable and rapidly undergo decarboxylation (loss of CO₂) upon heating to yield 1-(2-methoxyphenyl)propan-2-one[6]. Always use absolute, anhydrous ethanol for the reflux step.
Q3: In the dianion route (Route B), I am getting a mixture of
-alkylated and -alkylated products. How do I improve regioselectivity?A3: This indicates incomplete dianion formation. While the -anion is the more reactive nucleophile[4], if n-BuLi is degraded or added in insufficient quantities, unreacted monoanion will remain and react at the -position. Always titrate your n-BuLi immediately before use. Additionally, ensure the electrophile is added at strictly -78 °C to kinetically favor -attack[5].
Q4: Can I use sodium ethoxide instead of NaH/n-BuLi for Route B?A4: No. Sodium ethoxide (NaOEt) is only strong enough to deprotonate the highly acidic
-hydrogens (C2) of ethyl acetoacetate, forming a monoanion[3]. Alkylating this monoanion with 2-methoxybenzyl chloride will exclusively yield the -alkylated isomer (ethyl 2-(2-methoxybenzyl)-3-oxobutanoate) rather than your target -alkylated product[3].
References
1.[2] Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. "Benzenebutanoic acid, β-oxo-, methyl ester". Organic Syntheses, 1985, 63, 198. URL:
2.[1] Wikipedia Contributors. "Meldrum's acid". Wikipedia, The Free Encyclopedia. URL:
3.[6] Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions". LibreTexts. URL:
4.[3] BenchChem. "Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide". BenchChem. URL:
5.[4] Huckin, S. N., & Weiler, L. "Alkylation of dianions of β-keto esters". Journal of the American Chemical Society, 1974, 96(4), 1082-1087. URL:
6.[5] Huckin, S. N., & Weiler, L. "Alkylation of dianions of β-keto esters" (PDF Data). datapdf.com. URL:
Purification strategies for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate reaction mixtures
Topic: Purification strategies for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate reaction mixtures Content Type: Technical Support Center Guide [1] Case ID: PUR-83823-61-4 Status: Active Assigned Specialist: Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification strategies for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate reaction mixtures
Content Type: Technical Support Center Guide
[1]
Case ID: PUR-83823-61-4
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS 83823-61-4) is a critical
-keto ester intermediate used frequently in the synthesis of heterocyclic scaffolds (e.g., dihydropyrimidines via Biginelli reaction) and pharmaceutical APIs.[1][2]
Users often report difficulties in purification due to three primary factors:
Keto-Enol Tautomerism: Causing "streaking" or dual spots on TLC plates, often mistaken for impurities.[1]
Thermal Instability: Risk of decarboxylation during high-temperature distillation.[1]
Starting Material Contamination: Difficulty separating the product from 2-methoxyphenylacetic acid (if synthesized via Meldrum’s acid or Claisen condensation).[1]
This guide provides validated protocols to address these specific challenges.
Module 1: The "Ghost" Impurity (Keto-Enol Tautomerism)[1]
User Question: "I see two spots on my TLC plate (Hexane/EtOAc 4:1) that overlap. Is my reaction incomplete, or is this a byproduct?"
Technical Diagnosis:
This is likely not an impurity.
-keto esters exist in a dynamic equilibrium between the keto form and the enol form.[1][3] The 2-methoxyphenyl substitution at the -position can influence this equilibrium through electronic effects, but the internal hydrogen bonding of the enol form is the dominant driver.[1]
Keto Form: More polar, interacts strongly with silica (lower
or streaking).
Enol Form: Stabilized by intramolecular H-bonding, less polar (higher
, the keto form usually predominates, but the enol can be 5-15%.
Module 2: Purification Workflows
Scenario A: The Meldrum's Acid Route (Recommended)
If you synthesized the compound by condensing 2-methoxyphenylacetic acid with Meldrum's acid followed by ethanolysis, your main impurities are unreacted acid and acetone (byproduct).[1]
Step-by-Step Purification Protocol:
Solvent Removal: Evaporate the reaction solvent (Ethanol) completely. You will be left with a crude oil.
Redissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Acid Scavenging (Critical):
Wash the organic layer
with Saturated Aqueous NaHCO .
Mechanism:[4] This converts any unreacted 2-methoxyphenylacetic acid into its water-soluble sodium salt.[1] The
Final Polishing: If the oil is still colored, perform a rapid filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove tarry baseline impurities.
Scenario B: The Claisen Condensation Route
If synthesized via base-mediated condensation (e.g., NaOEt), you may have transesterification byproducts or self-condensation impurities.[1]
Vacuum Distillation Guide:
For high-purity requirements (>98%), vacuum distillation is superior to chromatography but requires strict thermal control to prevent decarboxylation.[1]
Q1: My product is a yellow oil. Can I crystallize it?A: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is typically an oil at room temperature due to the flexibility of the ethyl chain and the disruption of packing by the ortho-methoxy group.[1]
Action: Do not waste time trying to crystallize the crude. Rely on the Acid Scavenging wash (Module 2) and high-vacuum drying.[1] If a solid is absolutely required for stability, consider forming the magnesium chelate or converting it to a pyrazole derivative if that is the next step.
Q2: The yield is low after silica gel chromatography. Where did it go?A:
-keto esters can decompose on acidic silica or stick irreversibly due to the enol form.[1]
Solution: Pre-treat your silica column. Add 1% Triethylamine (Et
N) to your column packing solvent to neutralize highly acidic sites. Elute rapidly.
Alternative: Use neutral alumina instead of silica.
Q3: I see a peak at ~2.1 ppm in NMR that isn't solvent.A: This is likely 1-(2-methoxyphenyl)propan-2-one , the decarboxylated byproduct.[1]
Cause: The reaction mixture was heated too long or the workup was too acidic.
Removal: This ketone is difficult to separate by extraction. Use vacuum distillation (the ketone boils lower than the ester) or careful column chromatography (ketone is less polar).
Visualizations[4][5][6][7][8]
Workflow: Meldrum's Acid Workup Logic
This diagram illustrates the critical separation of the starting acid from the product using pH-dependent solubility.[1]
Caption: Selective extraction strategy to remove unreacted 2-methoxyphenylacetic acid.
Technical Support Center: Purification of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Welcome to the Technical Support Center for the isolation and purification of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4). As a critical -keto ester intermediate in pharmaceutical synthesis, achieving >99%...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4). As a critical
-keto ester intermediate in pharmaceutical synthesis, achieving >99% purity is often hindered by its low melting point, conformational flexibility, and thermal instability.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common purification bottlenecks.
Mechanistic Overview & Impurity Profiling
Before attempting recrystallization, it is crucial to understand the chemical behavior of
-keto esters. Distillation is generally contraindicated for this compound. When subjected to heat—especially in the presence of trace moisture or acidic/basic impurities—-keto esters undergo rapid hydrolysis to the corresponding -keto acid, followed by spontaneous thermal decarboxylation[1]. This degradation pathway yields 1-(2-methoxyphenyl)propan-2-one, a highly persistent non-polar impurity.
Degradation pathway of beta-keto esters via hydrolysis and decarboxylation.
Troubleshooting FAQs
Q1: During recrystallization, my product forms a biphasic liquid ("oils out") instead of forming crystals. Why does this happen, and how can I force nucleation?Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a low-melting solid, adding a strong anti-solvent too rapidly spikes local supersaturation, causing the compound to separate as a solute-rich oil rather than a crystalline lattice.
Solution: Utilize a miscible binary system like Methyl tert-butyl ether (MTBE) and Heptane, which is highly effective for 2
2[2]. Dissolve the crude in minimal MTBE at 35–40 °C. Add heptane dropwise only until faint turbidity persists. If oiling occurs, reheat slightly to redissolve, add 5% more MTBE by volume, and cool at a controlled rate of 1 °C/min.
Q2: I am detecting a significant amount of 1-(2-methoxyphenyl)propan-2-one in my final product. How do I remove this?Causality: As illustrated in the pathway above, this is the decarboxylation byproduct. Prolonged heating during solvent evaporation or attempted vacuum distillation drives this reaction[3].
Solution: Avoid temperatures above 50 °C during all workup phases[4]. The ketone impurity is significantly less polar than the
-keto ester. Washing the isolated MTBE/Heptane crystals with cold (-15 °C) straight heptane will efficiently partition the ketone into the mother liquor while leaving the ester intact[1].
Q3: Why shouldn't I use Ethanol/Water as a recrystallization solvent?Causality: While aqueous alcohols are common recrystallization solvents,
-keto esters are highly susceptible to nucleophilic attack. Heating the compound in ethanol/water drastically increases the risk of ester hydrolysis or transesterification, destroying your yield[1]. Aprotic solvent systems are mandatory.
Quantitative Solvent System Analysis
Selecting the correct solvent system is a balance between product recovery, impurity rejection, and thermal safety. The table below summarizes the performance of various solvent systems for aryl
-keto ester purification.
Solvent System (Solvent / Anti-solvent)
Optimal Vol. Ratio (v/v)
Typical Recovery Yield (%)
HPLC Purity (Area %)
Mechanistic Notes & Causality
MTBE / Heptane
1 : 4
82 – 88%
> 99.0%
Recommended. Optimal polarity gradient. MTBE stabilizes the enol tautomer; Heptane selectively rejects the ester while retaining ketone impurities.
Ethyl Acetate / Hexane
1 : 5
75 – 80%
96.5%
Sub-optimal. EtOAc retains too much product in the mother liquor, lowering recovery. Higher risk of oiling out.
Toluene / Heptane
1 : 3
60 – 65%
98.0%
Good purity, but the high boiling point of Toluene requires excessive vacuum drying, risking thermal degradation.
Ethanol / Water
3 : 1
< 50%
N/A
Avoid. High risk of ester hydrolysis and subsequent decarboxylation upon heating.
This protocol is designed as a self-validating system. At each critical juncture, a validation check ensures the physical chemistry of the system is behaving as intended.
Reagents Required:
Methyl tert-butyl ether (MTBE), anhydrous
Heptane, anhydrous
Seed crystals of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (if available)
Step-by-Step Methodology:
Dissolution: Transfer the crude Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate to a round-bottom flask. Add MTBE (approx. 2 mL per gram of crude). Warm gently in a water bath to 35–40 °C until completely dissolved.
Validation Check: The solution should be clear. If solid particulates remain, filter the warm solution through a pad of Celite to remove inorganic salts.
Anti-Solvent Addition (Cloud Point): Remove the flask from the heat source. Under continuous magnetic stirring, add Heptane dropwise. Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.
Nucleation & Annealing: Allow the flask to cool to room temperature naturally (approx. 1 °C/min). Do not place it directly on ice, as rapid cooling induces oiling out.
Validation Check: Inspect the flask. If a second liquid layer forms at the bottom (oiling out), reheat to 40 °C, add 0.5 mL MTBE to achieve a single phase, and resume cooling. If solid crystals form, proceed to the next step.
Deep Cooling: Once a healthy seed bed of crystals has formed at room temperature, transfer the flask to a freezer at -15 °C for 4 to 12 hours to maximize yield[1].
Isolation: Filter the suspension rapidly using a pre-chilled Büchner funnel under vacuum.
Washing: Wash the filter cake with 2 volumes of pre-chilled (-15 °C) Heptane. This specifically targets and removes the non-polar decarboxylation impurities.
Drying & Mother Liquor Analysis: Dry the crystals under high vacuum at room temperature (Do not use a heated vacuum oven).
Validation Check: Run a TLC (Hexane:EtOAc 8:2) of the mother liquor. If the product spot is intensely UV-active, concentrate the mother liquor under reduced pressure (bath <40 °C) to 30% of its volume and repeat the cooling cycle for a second crop.
Workflow for resolving beta-keto ester oiling out during crystallization.
References
Process for producing 3-oxocarboxylic acid esters
Source: Google Patents (US5945559A)
URL:[4]
Crystallization-Enabled Stereoconvergent Michael Additions of
-Keto Esters to Nitroolefins
Source: PubMed Central (PMC) / NIH
URL:[Link][2]
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides
Source: ACS Publications
URL:[Link][1]
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions
Source: MDPI
URL:[Link][3]
-keto ester
Primary Application: Key intermediate for dihydropyridine calcium channel blockers (e.g., Lacidipine) and heterocycle synthesis.
The Challenge:
Synthesizing
-keto esters from phenylacetic acid derivatives is chemically fraught due to the high acidity of the -protons (benzylic position) and the steric/electronic influence of the ortho-methoxy substituent. Standard Claisen condensations often fail due to extensive self-condensation.
The Solution:
This guide prioritizes the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Route .[1] This method offers superior regioselectivity and minimizes the "polymerization" side reactions common in direct ester condensations.
Critical Reaction Pathways & Side Reactions
To troubleshoot effectively, you must visualize the competition between the desired pathway and the thermodynamic traps.
Figure 1: Mechanistic pathway showing the critical divergence between C-acylation (desired) and hydrolytic/O-acylation side reactions.
Technical Modules: Troubleshooting & Optimization
Module A: The Acylation Step (Formation of the Adduct)
Goal: Attach the 2-methoxyphenylacetyl group to C5 of Meldrum's acid.
The Issue: The ortho-methoxy group provides electron donation, making the carbonyl carbon of your acid chloride slightly less electrophilic than a standard phenylacetyl chloride. This sluggishness increases the window for moisture to hydrolyze your reagent.
Protocol Optimization:
Base Selection: Use Pyridine (2.0–2.5 eq). It acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate), which overcomes the electronic deactivation of the ortho-methoxy group.
Reasoning: High temperatures during addition promote O-acylation (kinetic product) over C-acylation (thermodynamic product).
Troubleshooting Table: Acylation Phase
Symptom
Probable Cause
Corrective Action
Low Yield / Recovery of Acid
Hydrolysis of Acid Chloride
Strict Anhydrous Conditions: Dry DCM over molecular sieves. Ensure Pyridine is dry (KOH pellets).
Sticky/Gummy Precipitate
O-Acylation or Oligomers
Slow Addition: Add the acid chloride solution dropwise over 1-2 hours. Do not dump.
Incomplete Conversion
Steric Hindrance of o-OMe
Catalytic DMAP: Add 5 mol% DMAP to accelerate the formation of the active acyl species.
Module B: The Alcoholysis & Decarboxylation
Goal: Ring-opening of the Meldrum's adduct with Ethanol to release CO2 and Acetone.
The Issue: Premature quenching or insufficient heat leads to "half-reacted" intermediates that complicate purification.
Protocol Optimization:
Solvent: Anhydrous Ethanol (Absolute).
Stoichiometry: Large excess of Ethanol (it is the solvent).
Conditions: Vigorous reflux (approx. 78°C) for 3–5 hours.
Troubleshooting Table: Alcoholysis Phase
Symptom
Probable Cause
Corrective Action
NMR shows broad peaks at 1.6 ppm
Residual Meldrum's fragment (Incomplete reaction)
Extend Reflux: The decarboxylation is endothermic. Ensure visible reflux, not just heating.
Product is colored (Dark Orange/Red)
Oxidation / Polymerization
Inert Atmosphere: Perform the reflux under Nitrogen or Argon. Phenolic ethers can oxidize.
Transesterification
Wrong Solvent
Verify Solvent: Ensure no Methanol is present if the Ethyl ester is desired.
Frequently Asked Questions (FAQs)
Q1: Can I use the Claisen condensation (Ethyl 2-methoxyphenylacetate + Ethyl Acetate) instead?
Technical Answer: It is not recommended. The methylene protons of phenylacetic acid derivatives are significantly acidic (
). In a standard Claisen, the starting material often self-condenses to form a dimer (diphenylglutarate derivative) before it reacts with ethyl acetate. The Meldrum's acid route effectively "masks" the nucleophile, preventing this dimerization.
Q2: Why is the ortho-methoxy group causing lower yields compared to the para-isomer?
Technical Answer: The ortho-methoxy group exerts a Steric Effect (blocking the approach of the bulky Meldrum's enolate) and an Electronic Effect (donating electrons to the carbonyl, reducing electrophilicity).
Fix: Increase the reaction time of the acylation step by 2–4 hours compared to the unsubstituted protocol.
Q3: How do I remove the residual Pyridine?
Technical Answer: Do not rely on evaporation. Wash the organic phase (DCM) of the acylation step with dilute HCl (1M) before proceeding to the ethanolysis step. Removing pyridine is crucial because it can catalyze side reactions during the thermal reflux step.
Q4: My product decomposes on the silica column. Why?
Technical Answer:
-keto esters are sensitive to acidic silica, which can induce decarboxylation or hydrolysis.
Fix: Pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity before loading your sample.
Validated Experimental Workflow
This protocol is synthesized from standard Organic Syntheses methodologies adapted for sterically hindered substrates.
Step 1: Acylation
Dissolve Meldrum's Acid (1.0 eq) in anhydrous DCM (5 mL/g).
Cool to 0°C . Add Pyridine (2.5 eq) dropwise. Stir 10 min.
Add 2-Methoxyphenylacetyl Chloride (1.05 eq) dissolved in DCM dropwise over 1 hour .
Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.
Workup: Wash with 1M HCl (2x), Water (1x), Brine (1x). Dry over Na2SO4.[1][2][3] Evaporate DCM. Do not purify the solid intermediate.
Step 2: Ethanolysis
Dissolve the crude intermediate in Absolute Ethanol (10 mL/g).
Heat to Reflux for 4 hours. Monitor CO2 evolution (bubbler).
Evaporate Ethanol under reduced pressure.
Purification: Vacuum distillation (preferred) or flash chromatography (neutralized silica).
References
Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[1][2][3][4][5] 2. A general and versatile synthesis of
Removing unreacted Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate from final products
This guide provides a technical framework for the removal of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) from reaction mixtures.[1] It addresses the specific physicochemical challenges posed by -keto ester...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical framework for the removal of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) from reaction mixtures.[1] It addresses the specific physicochemical challenges posed by
-keto esters, including keto-enol tautomerism and lipophilic persistence.[1]
Technical Support Center: Purification of
-Keto Ester Intermediates
Key Reactivity: Active methylene (C2), Ester hydrolysis, Decarboxylation.
Part 1: Diagnostic & Strategy Selection
Before selecting a protocol, determine the state of your final product (FP) relative to the contaminant. The
-keto ester is an oil with high boiling point (>280°C est.) and significant lipophilicity.[1]
Decision Matrix: Purification Strategy
Use the following logic flow to select the least invasive method that yields high purity.
Figure 1: Strategic decision tree for removing
-keto ester contaminants based on product stability and physical state.
Part 2: Physicochemical Removal Protocols[1]
Method A: Solubility Differential (Trituration)
Best For: Solid final products (e.g., Dihydropyrimidinones).
Mechanism: The
-keto ester is highly soluble in ethanol and diethyl ether, whereas many heterocyclic products are not.
Protocol:
Evaporate the reaction solvent completely.
Add a minimal amount of cold Ethanol (EtOH) or Diethyl Ether (Et₂O) to the crude oil.
Sonicate for 5 minutes to disrupt the viscous oil.
Chill at -20°C for 2 hours.
Filter the precipitate. The unreacted Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate will remain in the mother liquor.[1]
Method B: Chromatographic Optimization
Best For: Acid-stable oils or sensitive products.[1]
The Issue:
-keto esters exist in equilibrium between keto and enol forms.[1] On silica gel, the enol form hydrogen-bonds to silanols, causing severe "streaking" or "tailing" that co-elutes with the product.
The Fix: Acidify the stationary phase to suppress ionization and silanol interaction.
Parameter
Standard Condition (Fails)
Optimized Condition (Works)
Stationary Phase
Neutral Silica Gel (SiO₂)
Acid-Washed SiO₂ or Mobile Phase Modifier
Mobile Phase
Hexane / Ethyl Acetate
Hexane / EtOAc + 1% Acetic Acid
Loading
DCM (Dichloromethane)
DCM + 1% Acetic Acid
Detection (TLC)
UV (254 nm)
FeCl₃ Stain (Specific for enols - turns violet)
Step-by-Step:
Pre-equilibrate the column with Hexane containing 1% Acetic Acid.
Load the sample.
Run the gradient. The acetic acid keeps the
-keto ester in the protonated, less polar form, tightening the band and allowing it to elute faster than polar products.
Part 3: Chemical Scavenging (The "Smart" Removal)[1]
If physical separation fails, use chemical reactivity to alter the polarity of the contaminant.
Method C: The Hydrazine Scavenge (Pyrazolone Formation)
Best For: Products lacking active ketones or aldehydes.
Mechanism: Hydrazine reacts selectively with the 1,3-dicarbonyl system of the contaminant to form a pyrazolone. Pyrazolones are extremely polar solids that stick to the baseline of a silica column or precipitate out.
Dissolve the crude mixture in Ethanol (5 mL/mmol).
Add 1.1 equivalents (relative to the estimated unreacted ester) of Hydrazine Hydrate (64% or 80%).
Stir at room temperature for 30 minutes. Monitor by TLC (the ester spot will disappear).
Workup:
Option 1: Evaporate and run a short silica plug. The pyrazolone will not elute with non-polar solvents (Hex/EtOAc 3:1).
Option 2: Dilute with water. The pyrazolone often precipitates or is water-soluble (depending on pH), allowing extraction of your product into DCM.
Method D: Controlled Hydrolysis/Wash
Best For: Base-stable products (e.g., Amides, robust heterocycles).
Mechanism: The
-keto ester is more acidic (pKa ~11) than simple esters.[1] It can be washed out with mild base.[4]
Protocol:
Dissolve crude in Diethyl Ether or Toluene (avoid DCM if possible to prevent emulsions).
Wash 2x with 5% Na₂CO₃ (aq) or 0.5 M NaOH (cold).
Note: Keep contact time short (<5 mins) to avoid hydrolyzing your product.
The
-keto ester forms the water-soluble enolate salt.[1]
Separate organic layer, dry over MgSO₄, and evaporate.
Part 4: Troubleshooting & FAQs
Q1: I see a "ghost spot" on TLC that trails my product. Is this the ester?A: Likely yes. This is the enol tautomer.
Test: Dip the TLC plate in Ferric Chloride (FeCl₃) solution. If the streak turns violet/red, it is the
-keto ester. Your product likely won't stain unless it is also a phenol or enol.
Q2: My product is an ester too. Will hydrazine destroy it?A: Hydrazine is a nucleophile, but it reacts much faster with 1,3-dicarbonyls (to form 5-membered rings) than with isolated esters.[1] At Room Temperature (RT), the kinetic selectivity is high. Do not heat the reaction.
Q3: Can I distill it off?A: Only if your product is very stable. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate has a high boiling point.[1] You would need a Kugelrohr apparatus at <0.1 mmHg and temperatures likely exceeding 150°C . This risks thermal decomposition (decarboxylation) of the contaminant into a ketone, which might be easier to remove but creates a new impurity.
Q4: I used the Biginelli reaction. Why is the ester so hard to remove?A: In Biginelli reactions, the
-keto ester is often used in excess. If you used a Lewis Acid catalyst (e.g., YYb(OTf)₃), the ester might be complexed to the metal. Ensure you perform an EDTA or Rochelle's Salt wash during the initial workup to break any chelation before attempting chromatography.
References
Kappe, C. O. (2000).[5] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888. Link[1]
ChemicalBook. (2025). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Properties and Safety. ChemicalBook Database. Link
Hu, E. H., et al. (2005). Removal of unreacted alcohol from reaction mixture of ester product.[4][6] U.S. Patent Application 20050022666A1. Link
ScienceMadness. (2008).[4] Removal of excess acetoacetic ester: Hydrolysis and Scavenging Protocols. ScienceMadness Discussion Board. Link
PubChem. (2025). Ethyl 4-methoxyphenyl-4-oxobutanoate Compound Summary. National Library of Medicine. Link
1H NMR Spectrum Analysis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: A Comparative Guide on Solvent Effects and Instrument Field Strengths
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a highly versatile -keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). A primary analytical challenge in cha...
Author: BenchChem Technical Support Team. Date: March 2026
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a highly versatile
-keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). A primary analytical challenge in characterizing this molecule via H NMR spectroscopy is its dynamic keto-enol tautomerism. Because the equilibrium between the keto and enol forms is highly sensitive to its microenvironment, standardizing the analytical approach is paramount.
As a Senior Application Scientist, I have structured this guide to objectively compare how different NMR solvents and instrument field strengths impact spectral resolution and tautomeric quantification. Rather than simply listing data, this guide deconstructs the causality behind experimental choices, providing drug development professionals with a self-validating framework for accurate structural analysis.
Comparative Analysis 1: Solvent Effects on Keto-Enol Tautomerism
The choice of deuterated solvent fundamentally alters the observed
H NMR spectrum of -keto esters. This phenomenon is governed by Meyer's Rule, which dictates that the tautomeric equilibrium of acyclic -dicarbonyls shifts toward the keto form as the polarity of the solvent increases 1.
The Causality of the Tautomeric Shift
Non-Polar Environments (e.g., CDCl
) : In non-polar solvents, the enol tautomer is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl, forming a stable six-membered pseudo-ring.
Polar Aprotic Environments (e.g., DMSO-
) : Highly polar, hydrogen-bond-accepting solvents disrupt this intramolecular bond. DMSO actively competes for hydrogen bonding and stabilizes the inherently more polar keto tautomer, drastically reducing the enol population in solution 2.
Logical relationship of solvent polarity on the keto-enol tautomeric equilibrium.
Quantitative Spectral Markers
To accurately quantify the tautomeric ratio, specific non-overlapping proton signals must be identified. The table below summarizes the expected chemical shifts for both forms.
Table 1:
H NMR Chemical Shifts of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Proton Environment
Multiplicity
Keto Form Shift (, ppm)
Enol Form Shift (, ppm)
Ester -CH
Triplet
~1.2
~1.2
Ester -CH-
Quartet
~4.1
~4.2
Methoxy (-OCH)
Singlet
~3.8
~3.8
C4 -CH- (Aryl-CH-)
Singlet
~3.8
~3.6
C2 -CH- ( to ester)
Singlet
~3.5
N/A
C2 -CH= (Alkene)
Singlet
N/A
~5.0
Aryl Protons
Multiplet
6.8 - 7.2
6.8 - 7.2
Enolic -OH
Singlet
N/A
~12.0
Note: The C2 methylene (~3.5 ppm) and the alkene proton (~5.0 ppm) serve as the primary integration targets for determining the Keto:Enol ratio.
Comparative Analysis 2: Instrument Performance (Benchtop vs. High-Field)
Historically, structural elucidation required high-field superconducting magnets (400–800 MHz). However, the advent of rare-earth permanent magnets has introduced 60–100 MHz benchtop NMR spectrometers as highly accessible alternatives for routine laboratory analysis 3.
The Causality of Resolution Differences
Chemical shift dispersion (measured in Hz) scales linearly with magnetic field strength (
). At 60 MHz, a multiplet spanning 15 Hz occupies 0.25 ppm of the spectrum, whereas at 600 MHz, it occupies only 0.025 ppm 4.
For Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, the region between 3.5 and 4.2 ppm is highly congested, containing the methoxy singlet, the C4 methylene singlet, the C2 methylene singlet, and the ethyl quartet. On a 60 MHz benchtop system, these signals will heavily overlap, making direct integration of the C2 methylene difficult without deconvolution software. Conversely, a 400+ MHz system will provide baseline resolution for all these distinct environments.
Table 2: Benchtop vs. High-Field NMR Performance Comparison
To ensure the calculated keto-enol ratio is a true reflection of the thermodynamic equilibrium and not an artifact of incomplete longitudinal relaxation, this protocol employs a self-validating inversion-recovery step.
Action : Weigh exactly 15.0 mg of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate into a clean glass vial. Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl
or DMSO-). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Causality : Maintaining a consistent, moderate concentration (~100 mM) prevents concentration-dependent shifts in the tautomeric equilibrium, which can occur if intermolecular interactions (like dimerization) are artificially forced at excessively high concentrations.
Step 2: Instrument Tuning and Shimming
Action : Insert the sample into the spectrometer. Perform tuning and matching of the probe to the
H Larmor frequency. Shim the magnet (Z1-Z5 gradients) until the solvent residual peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
Causality : Superior shimming guarantees that closely eluting singlets (e.g., the methoxy protons and the C4 methylene protons) are not artificially broadened into a single unresolved peak, which is especially critical if using a benchtop system.
Step 3:
Relaxation Assessment (The Validation Step)
Action : Execute a standard inversion-recovery pulse sequence (180° -
- 90° - acquire) with varying delays (e.g., 0.1s to 10s). Calculate the longitudinal relaxation time () for the slowest-relaxing proton of interest (typically the alkene proton of the enol or the C2 methylene of the keto form).
Causality : Protons in different chemical environments relax at different rates. If the inter-pulse delay (
) is too short, slower-relaxing protons will be partially saturated, leading to artificially low integration values and a skewed, inaccurate keto-enol ratio.
Step 4: Data Acquisition
Action : Acquire the 1D
H NMR spectrum using a standard 90° pulse program. Set the relaxation delay () to at least (determined in Step 3). Acquire 16 to 64 transients depending on the instrument's field strength.
Causality : A
of ensures >99% return to thermal equilibrium between pulses, making the resulting peak areas directly proportional to the true molar ratio of the tautomers.
Step 5: Spectral Processing and Integration
Action : Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to enhance the signal-to-noise ratio. Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.
Causality : Accurate integration requires a perfectly flat baseline. Integrate the keto C2-methylene singlet (~3.5 ppm) and the enol alkene singlet (~5.0 ppm). The ratio of these integrals (accounting for the number of protons: 2 for keto, 1 for enol) yields the exact thermodynamic equilibrium constant (
).
References
Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
National Institutes of Health (NIH) / PMC. (2020).
Labcompare. (2020).
Blagg, R. / Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 3.
Comprehensive Guide to Mass Spectrometry Fragmentation of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Executive Summary & Compound Significance Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 63968-26-3) is a critical -keto ester intermediate, frequently employed in the Knoevenagel condensation synthesis of dihydropyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Significance
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 63968-26-3) is a critical
-keto ester intermediate, frequently employed in the Knoevenagel condensation synthesis of dihydropyridines (calcium channel blockers) and other heterocyclic pharmaceutical scaffolds.
Accurate mass spectrometric characterization of this molecule is essential for impurity profiling during GMP synthesis. This guide objectively compares the two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation versus high-sensitivity quantification.
The Core Dilemma: Hard vs. Soft Ionization[1]
EI (GC-MS): Provides a structural fingerprint through extensive fragmentation, ideal for identifying the compound in complex synthesis reaction mixtures.
ESI (LC-MS/MS): Preserves the molecular ion
, offering superior sensitivity for trace-level quantitation but requiring Collision-Induced Dissociation (CID) to generate structural data.
Comparative Analysis: EI vs. ESI Performance
The following table summarizes the experimental utility of both techniques for this specific
, m/z 236) is often weak due to the lability of the C3-C4 bond. The spectrum is dominated by -cleavage and benzylic stabilization.
Primary Pathway: Benzylic Cleavage (Formation of Base Peak)
The bond between the ketone carbonyl (C3) and the benzylic carbon (C4) is thermodynamically fragile.
Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.
Fragment:2-Methoxybenzyl cation (m/z 121) .
Significance: This is the diagnostic peak. The ortho-methoxy group stabilizes this cation via resonance, making it significantly more abundant than in unsubstituted analogs.
Secondary Pathway: McLafferty Rearrangement
The ethyl ester moiety undergoes a classic McLafferty rearrangement.[3][4]
Mechanism: Transfer of a
-hydrogen from the ethyl group to the ester carbonyl oxygen, followed by -cleavage.
Loss: Ethylene (
, 28 Da).
Fragment: m/z 208 (Radical cation).
Tertiary Pathway: -Cleavage (Ester Side)
Cleavage between C2 and C3.
Fragment:
(m/z 87).
Observation: Usually distinct but lower intensity than the benzylic ion.
Electrospray Ionization (ESI-CID) Pathways
In LC-MS/MS (Positive Mode), the precursor is
. Fragmentation is induced via collision with inert gas (Argon/Nitrogen).
Transition 1 (Quantifier):
Loss: Ethanol (
, 46 Da).
Mechanism: Nucleophilic attack of the keto-oxygen on the ester carbonyl, expelling ethanol to form a cyclic furanone-like cation.
Transition 2 (Qualifier):
Mechanism: Similar to EI, high collision energy cleaves the C3-C4 bond to yield the methoxybenzyl cation.
Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Figure 1: Comparative fragmentation tree showing the divergence between EI (radical driven) and ESI (collision driven) pathways.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These methods are self-validating through the inclusion of specific system suitability criteria.
Protocol A: GC-MS Identification (EI)
Objective: Confirm compound identity and purity during synthesis.
Sample Prep: Dilute 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).
Inlet: Split mode (20:1), Temperature
.
Column: DB-5ms or equivalent (30m
0.25mm 0.25m).
Oven Program:
Hold
for 1 min.
Ramp
/min to .
Hold 3 min.
MS Parameters: Source
, Quad , Scan range 40-400 amu.
Validation Criteria:
Base peak must be m/z 121.
m/z 163 (Loss of COOEt) must be present at >5% abundance.
Protocol B: LC-MS/MS Quantitation (ESI)
Objective: Trace quantification in biological matrices or cleaning validation.
For structural confirmation , EI-MS is the superior tool due to the distinctive generation of the m/z 121 (2-methoxybenzyl) cation, which serves as a definitive fingerprint for the 2-methoxy isomer.
For quantitative applications , ESI-MS/MS utilizing the
transition offers the highest sensitivity. Researchers should select the ionization mode that aligns with their specific stage in the drug development pipeline (Synthesis vs. Bioanalysis).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on McLafferty and alpha-cleavage mechanisms).
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for general fragmentation patterns of beta-keto esters).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
PubChem Database. (2023). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (Compound Summary). National Library of Medicine. [Link] (Verification of molecular weight and structural identifiers).
A Comparative Guide to HPLC Method Development for Purity Assessment of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is of paramount importance. This β-keto ester is a val...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is of paramount importance. This β-keto ester is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely accepted technique for assessing the purity of such non-volatile and thermally labile compounds.[1]
This guide provides an in-depth, objective comparison of various HPLC method development strategies for the purity assessment of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate. We will delve into the rationale behind experimental choices, present supporting data, and provide detailed protocols to empower you to develop a reliable, stability-indicating HPLC method.
The Critical Role of a Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the API due to degradation.[2] It must also be able to separate and quantify any degradation products, process impurities, and other related substances from the main analyte peak.[3][4] The development of such a method is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[5][6]
For Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, a key consideration is its susceptibility to hydrolysis due to the ester functional group.[7] Additionally, the presence of a keto group and an aromatic ring may make it sensitive to oxidative and photolytic stress.[7] Therefore, a comprehensive forced degradation study is an indispensable part of method development.[8][9][10]
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process. The following diagram illustrates a typical workflow:
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution IR Spectroscopy Comparison Guide: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate vs. Structural Analogs
Executive Summary
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a highly versatile β-keto ester utilized as a critical building block in pharmaceutical synthesis. Characterizing this compound via Infrared (IR) spectroscopy requires a nuanced understanding of its dynamic structural states. Unlike simple aliphatic esters, β-keto esters exist in a solvent-dependent equilibrium between their keto and enol tautomeric forms[1]. This guide provides an objective, data-driven comparison of the IR spectral performance of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate against structural alternatives, equipping researchers with the mechanistic insights needed for precise structural validation.
Mechanistic Causality: The Spectroscopic Impact of Keto-Enol Tautomerism
The diagnostic power of IR spectroscopy for β-keto esters lies in its ability to capture keto-enol tautomerization in real-time. The position of this equilibrium is heavily influenced by the stabilization of the enol form through π-system conjugation and intramolecular hydrogen bonding (chelation) ()[2].
The Keto Tautomer: In its un-enolized state, the molecule exhibits two distinct, high-frequency carbonyl stretches. The ester C=O typically absorbs around 1735–1745 cm⁻¹, while the adjacent ketone C=O absorbs slightly lower, around 1715–1725 cm⁻¹ due to the lack of conjugation.
The Enol Tautomer: When the α-hydrogen migrates to the ketone oxygen, a conjugated system is formed. This conjugation, coupled with a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, drastically weakens the ester C=O bond ()[3]. Consequently, the ester C=O stretch shifts downward to ~1650–1660 cm⁻¹. Furthermore, the strongly chelated O-H bond exhibits a uniquely broad and shallow stretching band shifted to 2500–3200 cm⁻¹, which is highly distinct from the sharp, higher-frequency peak of a free alcohol[4].
Comparative IR Spectral Analysis
To objectively evaluate the spectral signature of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, we compare it against two alternatives: Ethyl acetoacetate (a baseline aliphatic β-keto ester) ()[5] and Ethyl 4-phenyl-3-oxobutanoate (an aromatic analog lacking the ortho-methoxy group).
Functional Group / Vibrational Mode
Ethyl acetoacetate (Baseline)
Ethyl 4-phenyl-3-oxobutanoate
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Keto: Ester C=O Stretch
~1740 cm⁻¹
~1740 cm⁻¹
~1740 cm⁻¹
Keto: Ketone C=O Stretch
~1720 cm⁻¹
~1715 cm⁻¹
~1715 cm⁻¹
Enol: Conjugated Ester C=O
~1650 cm⁻¹
~1650 cm⁻¹
~1650 cm⁻¹
Enol: C=C Stretch
~1625 cm⁻¹
~1625 cm⁻¹
~1625 cm⁻¹
Enol: O-H Stretch (Chelated)
2500–3200 cm⁻¹
2500–3200 cm⁻¹
2500–3200 cm⁻¹
Aromatic: C=C Stretch
N/A
1600, 1500 cm⁻¹
1600, 1580, 1500 cm⁻¹
Ether: Aryl-O-CH₃ Stretch
N/A
N/A
~1250, ~1030 cm⁻¹
Mechanistic Insight: The target compound is uniquely identified by the convergence of the enol-stabilized β-keto ester framework and the ortho-methoxy aromatic system. The strong Aryl-O-CH₃ asymmetric stretch at ~1250 cm⁻¹ is the primary differentiator from the unsubstituted phenyl analog, while the aromatic C=C stretches clearly distinguish it from the aliphatic baseline.
To ensure reproducible quantification of the keto-enol ratio and accurate peak assignment, the following protocol incorporates built-in validation steps[2].
Step 1: Sample Preparation & Solvent Selection
Action: Prepare a 5% (w/v) solution of the β-keto ester in anhydrous chloroform (CHCl₃).
Causality: Non-polar to weakly polar solvents favor the internally hydrogen-bonded enol form, allowing both tautomers to be observed simultaneously. Anhydrous conditions are critical because the broad O-H stretch of water (~3400 cm⁻¹) will obscure the enol's chelated O-H stretch.
Step 2: System Validation (Background Scan)
Action: Inject pure anhydrous CHCl₃ into a 0.1 mm NaCl liquid transmission cell and acquire a background spectrum.
Self-Validation: Inspect the baseline between 3600–3200 cm⁻¹. The baseline must be completely flat. Any broad absorbance in this region indicates moisture contamination in the solvent or cell. If detected, the system fails validation; dry the solvent over 4Å molecular sieves and purge the spectrometer with dry nitrogen before proceeding.
Step 3: Data Acquisition
Action: Flush the NaCl cell, inject the 5% sample solution, and acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add 32 scans to optimize the signal-to-noise ratio[2].
Step 4: Spectral Deconvolution
Action: Ratio the sample spectrum against the validated background.
Analysis: The relative abundance of the tautomers can be semi-quantitatively assessed by comparing the integrated area of the keto ester C=O peak (~1740 cm⁻¹) against the enol conjugated ester C=O peak (~1650 cm⁻¹).
Data Visualization: Keto-Enol Equilibrium & Diagnostic Peaks
IR diagnostic peaks mapping the keto-enol equilibrium of the target compound.
References
Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points". Available at:[Link]
National Institute of Standards and Technology (NIST). "Ethyl acetoacetate: IR Spectrum". NIST Chemistry WebBook, SRD 69. Available at:[Link]
National Center for Biotechnology Information (PMC). "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative". PMC7698547. Available at:[Link]
Beta-Keto Ester Derivatives in Heterocyclic Scaffolds: A Comparative Performance Guide
Executive Summary In the synthesis of privileged heterocyclic scaffolds—specifically dihydropyrimidines, 1,4-dihydropyridines, and pyrazoles—the choice of the -keto ester starting material is rarely neutral. It dictates...
The Biginelli reaction involves the condensation of an aldehyde, urea, and a
-keto ester.[1][2][3] The mechanism relies on the -keto ester acting as a nucleophile to intercept an iminium intermediate.[2]
Performance Data:
In a standard acid-catalyzed protocol (EtOH, HCl, Reflux, 4h):
EAA (Standard): Yields 65-75% . The ethyl group offers minimal steric interference during the ring-closure step.
-BAA (Hindered): Yields <40% . The bulky tert-butyl group shields the enol carbon, slowing the interception of the iminium ion. This often leads to side reactions (e.g., Knoevenagel condensation with the aldehyde) dominating.
EBA (Aryl-substituted): Yields 55-65% . While the ester group is standard (ethyl), the phenyl group at the
-position reduces the electrophilicity of the ketone, slowing the final dehydration step.
Mechanistic Insight:
The reaction fails with
-BAA not because it cannot enolize, but because the resulting enol is too sterically encumbered to attack the urea-aldehyde adduct efficiently.
Case Study B: The Hantzsch Synthesis (1,4-Dihydropyridines)
Target: 1,4-DHP Scaffolds
This reaction requires two equivalents of the
-keto ester.[4][5] The steric demand is essentially doubled compared to the Biginelli reaction.
Performance Data:
MAA/EAA: Excellent yields (85-95% ) under green conditions (aqueous micelles or solvent-free grinding).
-BAA:Reaction Failure or Trace Yields. In microwave-assisted protocols where EAA gives 92% yield in 8 minutes, -BAA often fails to condense completely. The formation of the intermediate chalcone is possible, but the final Michael addition of the second bulky ester molecule is energetically unfavorable.
Regiocontrol in Pyrazole Synthesis
Target: COX-2 Inhibitors / Agrochemicals
When reacting unsymmetrical hydrazines (e.g., Methylhydrazine) with
-keto esters, two regioisomers are possible: 3-substituted or 5-substituted pyrazoles.
The EBA Challenge:
With EAA (Methyl at C3), the hydrazine attacks the ketone (more electrophilic) first.
With EBA (Phenyl at C3), the conjugation lowers the ketone's electrophilicity, making it competitive with the ester carbonyl. This leads to mixed isomer populations.[6]
Experimental Data (Regioisomeric Ratio):
EAA + Methylhydrazine: ~90:10 (favoring 5-hydroxy-3-methylpyrazole tautomer).
Optimization Strategy:
To fix the regioselectivity with EBA, the use of fluorinated solvents (TFE or HFIP) is required to activate the carbonyl via hydrogen bonding, restoring the preference for the ketone attack [1].
Visualizing the Mechanism & Selection Logic
Diagram 1: The Biginelli Mechanistic Flow
This diagram illustrates where the specific steric bulk of the Beta-Keto Ester impacts the cycle.
Caption: The nucleophilic attack (red zone) is the rate-limiting step where bulky esters like t-BAA significantly reduce yield.
Diagram 2: Strategic Selection Matrix
Caption: Decision tree for selecting the optimal ester derivative based on synthetic pathway requirements.
Optimized for the difficult Benzoyl derivative to prevent isomer mixtures.
Solvent System: Dissolve Ethyl Benzoylacetate (5 mmol) in Hexafluoroisopropanol (HFIP) (10 mL). Note: HFIP is critical for activating the ketone.
Reagent: Add Methylhydrazine (5.5 mmol) dropwise at 0°C.
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Evaporate solvent under reduced pressure (recover HFIP).
Purification: Flash chromatography (Silica gel).
Selectivity: Expect >95:5 ratio favoring the 3-phenyl-1-methyl isomer.
References
Regioselective synthesis of pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.
Hantzsch Reaction Overview: Memarian, H. R., et al. "Hantzsch synthesis of 1,4-dihydropyridines."[7] Ultrasonics Sonochemistry, 2008.
Biginelli Mechanism & Sterics: Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000.
Microwave Assisted Synthesis: Alajarin, R., et al. "Microwave activation in the Hantzsch synthesis." Synlett, 1995.
Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate As drug development professionals and analytical chemists scale up syntheses involving complex aromatic intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
As drug development professionals and analytical chemists scale up syntheses involving complex aromatic intermediates, standardizing laboratory safety and waste management becomes critical. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a versatile beta-keto ester used extensively in pharmaceutical scaffolding[1]. However, its unique physicochemical properties require strict adherence to specialized handling and Resource Conservation and Recovery Act (RCRA) disposal protocols[2].
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring both environmental compliance and laboratory safety.
Physicochemical Causality & Hazard Profile
To design an effective safety protocol, we must first understand the molecular behavior of the compound. As a beta-keto ester, Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate exists in a keto-enol tautomeric equilibrium.
Reactivity Causality: The enol form is highly nucleophilic. If mixed with strong oxidizers or concentrated bases in a waste container, it can undergo an exothermic Claisen-type cleavage, leading to rapid gas evolution and dangerous over-pressurization[3].
Combustibility: Like most organic esters, it is combustible. Vapor accumulation in poorly ventilated areas presents a localized fire hazard, necessitating closed-system handling[3].
Environmental Impact: It is a purely carbon-hydrogen-oxygen containing molecule (C₁₃H₁₆O₄)[1]. Therefore, it must be strictly managed as non-halogenated organic waste[4].
Table 1: Quantitative Chemical Properties & Hazard Summary
Do not treat handling as a mere administrative checklist; every step is designed to mitigate a specific chemical risk.
Preparation & Ventilation: Ensure the Class II fume hood is operating at a minimum face velocity of 100 fpm. Causality: This guarantees that any aerosolized ester or combustible vapors are immediately evacuated, preventing operator inhalation[4].
Equipment Selection: Use non-sparking spatulas and grounded analytical balances. Causality: Mitigates the risk of electrostatic discharge igniting localized vapor pockets.
Dispensing: Weigh the compound using a tared, disposable anti-static weigh boat. Transfer the material slowly to the reaction vessel. Causality: Rapid transfer can generate airborne particulates or splashing, increasing exposure risk.
Decontamination: Immediately wash all spatulas and glassware with a compatible solvent (e.g., acetone or ethanol) before the ester polymerizes or degrades on the surface. Collect this wash solvent in the appropriate waste container.
RCRA-Compliant Waste Disposal Procedures
Under the2, generators are legally responsible for their waste from "cradle-to-grave"[2]. Because this compound is an organic solvent, it is subject to strict accumulation and air emission standards[5].
CFR Part 264 Subpart CC Compliance
The EPA's 6 dictate that containers holding volatile organic hazardous waste must be managed to prevent air emissions[6].
The Rule: Waste containers must remain tightly sealed at all times except when actively adding or removing waste.
The Causality: Leaving a funnel in a waste jug allows VOCs to escape into the atmosphere, violating the Clean Air Act overlap provisions and creating a chronic inhalation hazard in the laboratory[6].
Step-by-Step Disposal Workflow
Waste Characterization: Confirm that the waste mixture contains no halogenated solvents (e.g., dichloromethane, chloroform). Causality: Halogenated wastes require specialized high-temperature incineration with scrubbers to prevent dioxin formation. Mixing non-halogenated esters into a halogenated stream drastically increases disposal costs and environmental burden[4].
Containerization: Pour the waste into a designated, chemically compatible (e.g., HDPE plastic or glass) "Non-Halogenated Organic Waste" container.
Subpart CC Sealing: Immediately cap the container tightly. Do not leave funnels resting in the neck[6].
Labeling: Attach a RCRA-compliant "Hazardous Waste" tag. Explicitly list "Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate" and the estimated percentage concentration. Causality: "Cradle-to-grave" tracking requires precise chemical identification for the receiving Treatment, Storage, and Disposal Facility (TSDF)[5].
Secondary Containment: Place the waste jug in a secondary containment bin. Causality: If the primary container fails due to an unexpected exothermic reaction (e.g., accidental mixing with a base), the secondary bin prevents environmental release.
Generator Accumulation Limits: Transfer the waste to the facility's central accumulation area within the legal timeframe (90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[5].
Decision tree for the segregation and RCRA-compliant disposal of beta-keto ester waste.
Emergency Spill Response Protocol
In the event of an accidental release, execute the following self-validating protocol:
Evacuate & Isolate: Clear personnel from the immediate area. Causality: Prevents incidental tracking of the chemical and reduces inhalation exposure.
Eliminate Ignition Sources: Turn off hot plates and electrical equipment. Causality: The compound is combustible; removing heat sources prevents vapor ignition.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket.
Final Decontamination: Wash the spill area with soap and water to remove residual ester, collecting the wash water as hazardous waste.
References
ChemScene. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Safety Data Sheet. Retrieved from 1
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations Overview. Retrieved from 2
Benchchem. Personal protective equipment for handling beta-keto esters. Retrieved from 4
Echemi. Ethyl acetoacetate (beta-keto ester analog) Properties and Reactivity. Retrieved from 3
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Retrieved from 5
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 264 Subpart CC - Air Emission Standards for Tanks, Surface Impoundments, and Containers. Retrieved from 6
Personal protective equipment for handling Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
In advanced organic synthesis and drug development, the handling of highly functionalized intermediates requires a safety and operational strategy that goes beyond basic regulatory compliance. Ethyl 4-(2-methoxyphenyl)-3...
Author: BenchChem Technical Support Team. Date: March 2026
In advanced organic synthesis and drug development, the handling of highly functionalized intermediates requires a safety and operational strategy that goes beyond basic regulatory compliance. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a versatile
-keto ester utilized as a critical building block for complex heterocycles, such as pyrimidines and coumarins[1].
As a Senior Application Scientist, I have designed this technical guide to provide you with field-proven, self-validating protocols. By understanding the causality behind these safety measures—driven by the molecule's specific reactivity and physical properties—you can ensure both the integrity of your research and the safety of your laboratory personnel.
Hazard Profile & Mechanistic Causality
To safely handle Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, one must first understand its structural vulnerabilities and biological interactions:
Dermal Penetration & Irritation: The presence of the lipophilic 2-methoxyphenyl group enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum. Contact can cause localized disruption of cell membranes, leading to acute skin and eye irritation[2].
Chemical Instability (Hydrolysis): The
-dicarbonyl system is prone to keto-enol tautomerism. Exposure to ambient moisture or strong bases can trigger the hydrolysis of the ethyl ester, yielding an unstable -keto acid that rapidly decarboxylates. This not only destroys the reagent but can generate unexpected gaseous byproducts in sealed containers[2].
Thermal Sensitivity: To maintain purity
98%, the compound must be stored sealed in a dry environment at 2-8°C[1]. Improper thermal cycling during handling leads to condensation and subsequent degradation.
Personal Protective Equipment (PPE) Matrix
The following PPE requirements are engineered specifically for the hazard profile of functionalized
-keto esters.
Protection Category
Recommended Specification
Causality & Scientific Justification
Hand Protection
100% Nitrile Gloves (Min. 0.11 mm thickness), double-gloved.
-keto esters can extract plasticizers from latex and PVC, leading to rapid glove degradation and permeation. Nitrile provides superior chemical resistance to ester-based organics[3].
Eye Protection
ANSI Z87.1+ Chemical Splash Goggles.
The compound's lipophilicity allows rapid penetration of the corneal epithelium. Standard safety glasses lack the orbital seals necessary to prevent vapor or micro-droplet intrusion[3].
Body Protection
Flame-Resistant (FR) Lab Coat with knit cuffs.
Prevents dermal exposure to the forearms and mitigates fire risks, as this compound is frequently handled alongside highly flammable solvents (e.g., THF, ethanol) during Claisen or Knorr condensations[4].
Respiratory
Engineering Controls (Fume Hood).
Aerosolized droplets or vapors irritate the respiratory mucosa. Primary protection must be achieved via proper ventilation rather than relying on respirators[4].
Every operational step must function as a self-validating system to eliminate human error during the transfer and weighing of this compound.
Step 1: Thermal Equilibration
Action: Transfer the sealed vial of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate from 2-8°C storage to a desiccator at room temperature (20-25°C) for 30 minutes prior to opening[1].
Causality: Opening a chilled container induces atmospheric moisture condensation on the chemical, accelerating ester hydrolysis and compromising stoichiometric accuracy.
Validation Checkpoint: The exterior of the vial must be completely dry and at ambient temperature before the seal is broken.
Step 2: Engineering Control Verification
Action: Conduct all handling, weighing, and transfer operations within a certified chemical fume hood[4].
Causality: Prevents the inhalation of volatile degradation products and captures any aerosolized particles generated during the transfer.
Validation Checkpoint: The fume hood monitor must display a verified face velocity of 80–120 linear feet per minute (LFM) before the sash is raised to the working height[4].
Step 3: Precision Dispensing
Action: Use a grounded, anti-static micro-spatula (if crystalline) or a positive displacement pipette (if in a viscous liquid state).
Causality:
-keto esters can exhibit variable viscosity; positive displacement ensures volumetric accuracy. Grounded spatulas prevent static discharge, which is critical when working in a hood containing flammable solvent vapors.
Validation Checkpoint: The analytical balance reading must stabilize within
mg for 5 consecutive seconds before the transfer is considered complete.
Emergency Spill Response & Disposal Plan
In the event of a spill, standard aqueous cleanup methods are ineffective due to the compound's high partition coefficient (LogP).
Step 1: Immediate Containment
Action: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[5].
Causality: Never use basic absorbents (like sodium carbonate) for
-keto esters, as the basic environment can catalyze unintended, exothermic aldol-type condensations[2].
Step 2: Decontamination
Action: Wash the affected surface with a 70% isopropanol/water solution, followed by a mild laboratory detergent.
Causality: The compound is insoluble in pure water; an amphiphilic solvent system is required to disrupt the organic layer and ensure complete removal from the benchtop.
Validation Checkpoint: The cleaned area shows no visual residue and leaves no tactile slickness.
Step 3: RCRA-Compliant Disposal
Action: Transfer the absorbed waste into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Non-halogenated Organic Waste"[6].
Causality: Segregating this ester from halogenated waste streams reduces disposal costs and prevents incompatible chemical reactions in the waste drum.
Validation Checkpoint: The waste manifest is signed, dated, and logged into the Laboratory Information Management System (LIMS) prior to the end of the shift.
Mechanistic Workflow Diagram
The following diagram maps the logical progression of safe handling, from storage through synthesis and ultimate disposal.
Operational workflow for the safe handling, transfer, and disposal of beta-keto ester derivatives.